

Cross-resistance profiles of Elvitegravir with other integrase inhibitors

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Compound of Interest

Compound Name: HIV-1 integrase inhibitor 11

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Technical Support Center: Elvitegravir Cross-Resistance Studies

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on investigating the cross-resistance profiles of Elvitegravir (EVG), a key HIV-1 integrase strand transfer inhibitor (INSTI). Here you will find answers to frequently asked questions, troubleshooting advice for common experimental issues, detailed protocols for resistance assessment, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary resistance-associated mutations (RAMs) for Elvitegravir?

A1: The primary RAMs that emerge in patients failing EVG-containing regimens typically occur at several key positions within the HIV-1 integrase enzyme. The most common mutations include T66I/A/K, E92Q/G, T97A, S147G, Q148R/H/K, and N155H.[1][2] These mutations can occur alone or in combination, leading to varying levels of resistance.

Q2: How significant is the cross-resistance between Elvitegravir (EVG) and the other first-generation INSTI, Raltegravir (RAL)?



A2: There is considerable cross-resistance between EVG and RAL.[3][4][5] Many of the primary resistance mutations selected by one drug reduce susceptibility to the other. For instance, mutations in the Q148 and N155 pathways are known to confer broad cross-resistance between these two agents.[6] However, some mutations exhibit differential effects; the Y143R mutation, which confers resistance to RAL, leaves the virus largely susceptible to EVG.[6]

Q3: Do EVG resistance mutations affect the activity of second-generation INSTIs like Dolutegravir (DTG), Bictegravir (BIC), and Cabotegravir (CAB)?

A3: Second-generation INSTIs generally have a higher genetic barrier to resistance and maintain activity against viruses with single RAMs that confer resistance to EVG or RAL.[7][8] However, specific combinations of mutations, particularly those involving the Q148 pathway (e.g., G140S + Q148H), can significantly reduce the susceptibility to DTG, BIC, and CAB, leading to high-level cross-resistance.[1][3]

Q4: What is the difference between a genotypic and a phenotypic resistance assay?

A4: A genotypic assay identifies specific resistance-associated mutations in the genetic code of the viral target (in this case, the integrase gene).[9] A phenotypic assay directly measures the virus's ability to replicate in the presence of different concentrations of a drug.[9] The result is often reported as a "fold change" (FC) in the inhibitory concentration (IC50) compared to a wild-type reference virus.[10] While genotyping is faster and less expensive, phenotyping provides a quantitative measure of the actual impact of the mutations on drug susceptibility.[11]

Data on Cross-Resistance Profiles

The following tables summarize the fold change (FC) in drug susceptibility for various integrase inhibitors in the presence of common EVG-associated resistance mutations. The FC value represents the ratio of the IC50 for the mutant virus to that of the wild-type virus; a higher value indicates greater resistance.

Table 1: Cross-Resistance of Single EVG RAMs with First-Generation INSTIs



Mutation	Elvitegravir (EVG) Fold Change	Raltegravir (RAL) Fold Change
T66I	9.7 - 10[2]	< 5[1]
E92Q	26 - 57[2][11]	~5[12]
T97A	2.4[2]	< 5[1]
S147G	4.1[2]	< 5[1]
Q148R	74 - 96[11]	10 - 22[11]
N155H	30 - 32[2]	8

Table 2: Cross-Resistance of EVG RAMs with Second-Generation INSTIs

Mutation / Pathway	Dolutegravir (DTG) Fold Change	Bictegravir (BIC) Fold Change	Cabotegravir (CAB) Fold Change
T66I	< 2	< 2	< 2
E92Q	No significant change[12]	No significant change[12]	No significant change[12]
N155H	< 2	1 - 2.3[1]	1.3 - 6.3[1]
G118R	5 - 10[12]	2 - 3[12]	5 - 10[12]
G140S + Q148H	2 - 5[12]	2 - 5[12]	~10[12]
E138K + G140A + Q148R	>10	60 - 100[1]	429 - 1000[1]

Note: Fold change values can vary between studies and assay systems. The data presented are representative values from published literature.

Experimental Protocols & Troubleshooting Protocol 1: Phenotypic Resistance Assay (Recombinant Virus Assay)

Troubleshooting & Optimization





This protocol outlines a generalized method for determining the phenotypic susceptibility of HIV-1 variants with specific integrase mutations.

- · Generation of Mutant Integrase Clones:
 - Use site-directed mutagenesis to introduce the desired mutations (e.g., T66I, E92Q, Q148R) into a plasmid containing a wild-type HIV-1 integrase gene sequence.
 - Verify the sequence of the entire integrase gene to confirm the presence of the intended mutation and the absence of off-target changes.
- Production of Recombinant Virus Stocks:
 - Co-transfect HEK293T cells with the integrase mutant plasmid and an HIV-1 backbone vector that is deleted in the integrase and envelope genes, along with a plasmid expressing a VSV-G envelope protein.
 - Culture the cells for 48-72 hours. Harvest the supernatant containing the single-cycle infectious recombinant virus particles.
 - Determine the virus titer (e.g., by p24 antigen ELISA or by infecting reporter cells).
- Antiviral Susceptibility Assay:
 - Seed target cells (e.g., TZM-bl cells, which express luciferase upon HIV-1 infection) in 96well plates.
 - Prepare serial dilutions of the integrase inhibitors (Elvitegravir, Raltegravir, Dolutegravir, etc.).
 - Add the diluted drugs to the cells, followed by a standardized amount of the mutant or wild-type virus stock.
 - Incubate for 48 hours to allow for infection and reporter gene expression.
- Data Analysis:
 - Measure the reporter gene activity (e.g., luciferase signal).





- Plot the percentage of viral inhibition versus the drug concentration.
- Calculate the 50% inhibitory concentration (IC50) for each drug against each virus using a non-linear regression model.
- Determine the fold change in resistance by dividing the IC50 of the mutant virus by the
 IC50 of the wild-type reference virus.

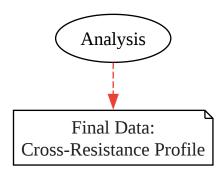
Troubleshooting Guide



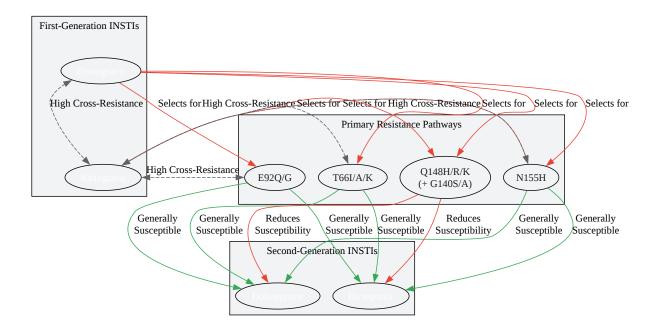
Issue	Possible Cause(s)	Suggested Solution(s)
High variability in IC50 values	Inconsistent virus input; variability in cell seeding density; reagent instability.	Standardize virus titer carefully before each experiment. Ensure uniform cell seeding. Prepare fresh drug dilutions for each assay.
Low infectivity of mutant virus	The introduced mutation severely impairs integrase function or viral fitness.	Confirm that the viral titer is accurately measured. If fitness is compromised, increase the amount of virus used for infection, ensuring it remains within a linear range for the assay.
Genotype-phenotype discordance	The genotypic assay detected a minority viral species (<20% of the population) that the phenotypic assay did not capture.[5] Some mutations may require other compensatory mutations to exert a phenotypic effect.	Consider more sensitive genotypic methods like deep sequencing. Always interpret resistance data in the context of the patient's full treatment history.
Drug cytotoxicity observed	The drug concentrations used are toxic to the target cells, confounding the inhibition results.	Perform a parallel cytotoxicity assay (e.g., using a cell viability dye) with uninfected cells to determine the drug's toxic concentration range. Ensure IC50 values are well below toxic levels.

Visualized Workflows and Pathways





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